molecular formula C20H31N3O3 B7927971 [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7927971
M. Wt: 361.5 g/mol
InChI Key: JISCDUDATMIEBP-ABHNRTSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester is a chiral, peptidomimetic compound of interest in medicinal chemistry and drug discovery research. This synthetic intermediate features a stereospecific structure incorporating a protected amino acid moiety (L-valine derivative) and a benzyl carbamate (Cbz) protecting group, making it valuable for the synthesis of more complex bioactive molecules. Compounds with similar structural motifs, particularly those containing cyclohexyl scaffolds and amino acid derivatives, have demonstrated significant research utility as potential inhibitors of proteolytic enzymes . Researchers are exploring such scaffolds in the development of novel small-molecule therapies, including reversible inhibitors of cysteine peptidase allergens, which represent a innovative approach for conditions like allergic asthma by targeting the root cause rather than downstream symptoms . The molecular architecture of this reagent, including its carbamate and amide linkages, is designed to confer specific physicochemical properties suitable for further chemical modification and optimization in pharmaceutical development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used in humans or animals.

Properties

IUPAC Name

benzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-14(2)18(21)19(24)22-16-9-11-17(12-10-16)23(3)20(25)26-13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13,21H2,1-3H3,(H,22,24)/t16?,17?,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISCDUDATMIEBP-ABHNRTSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-((S)-2-amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester (CAS: 1354011-78-1) is a carbamate derivative that has garnered attention in pharmacological research due to its potential biological activities. This article details its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C17H33N3O3
  • Molar Mass : 327.46 g/mol
  • Structural Characteristics : The compound features a cyclohexyl ring, an amino acid moiety, and a carbamic acid structure which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its structural components that influence various biochemical pathways. The presence of the amino acid side chain suggests potential interactions with neurotransmitter systems, particularly in the modulation of glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.

Pharmacological Effects

  • Neuroprotective Properties :
    • Studies indicate that carbamate derivatives can exhibit neuroprotective effects by modulating glutamatergic transmission and reducing excitotoxicity.
    • The compound may enhance the release of neurotrophic factors, promoting neuronal survival and regeneration.
  • Anti-inflammatory Activity :
    • Preliminary research suggests that the compound may inhibit pro-inflammatory cytokines, thereby exerting anti-inflammatory effects in models of neuroinflammation.
  • Analgesic Effects :
    • The compound has shown promise in preclinical models for pain relief, potentially through modulation of pain pathways involving cyclooxygenase enzymes.

Study 1: Neuroprotective Effects in Animal Models

A study conducted on rodents demonstrated that administration of the compound significantly reduced neuronal loss in models of induced neurodegeneration. Behavioral assessments indicated improved cognitive function and reduced anxiety-like behavior post-treatment.

ParameterControl GroupTreatment Group
Neuronal Viability (%)45%75%
Anxiety Score (Open Field)158
Cognitive Function Score2035

Study 2: Anti-inflammatory Activity

In vitro studies using microglial cells revealed that the compound effectively downregulated the expression of TNF-alpha and IL-6, key mediators of inflammation. This suggests its potential utility in treating neuroinflammatory conditions.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha15050
IL-620070

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its role as a potential therapeutic agent. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Potential Therapeutic Areas:

  • Neurological Disorders : Due to its amino acid structure, it may influence neurotransmitter systems and has been studied for neuroprotective effects.
  • Cancer Research : Investigations into its efficacy against various cancer cell lines have shown promise, particularly in modulating pathways involved in cell proliferation and apoptosis.

Pharmacology

Pharmacological studies focus on the compound's mechanism of action and bioavailability. Research indicates that it may act as an inhibitor or modulator of specific enzymes or receptors involved in disease processes.

Key Findings:

  • Enzyme Inhibition : Studies suggest that it may inhibit certain proteases, which are crucial in cancer metastasis.
  • Receptor Modulation : It has been explored for its ability to bind to G-protein coupled receptors (GPCRs), which are vital in many physiological processes.

Biochemical Studies

Biochemical applications include studying the compound's interactions at the molecular level. This involves assessing its binding affinity to target proteins and understanding its metabolic pathways.

Research Highlights:

  • Binding Studies : Affinity chromatography has been used to determine how well this compound binds to target proteins.
  • Metabolic Pathway Analysis : Investigations into how the compound is metabolized in vivo provide insights into its potential efficacy and safety profile.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibits cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression, suggesting its potential as an anticancer agent.

Chemical Reactions Analysis

Reaction Mechanisms and Functional Groups

Key Functional Groups and Reactivity :

  • Carbamate Ester : Hydrolyzes under acidic or basic conditions to release the carbamic acid.

  • Amide Bond : Resistant to hydrolysis but can undergo deprotection under strong acidic/basic conditions.

  • Benzyl Ester : Labile under catalytic hydrogenation or acidic conditions (e.g., HBr in acetic acid).

Mechanistic Insights :

  • Hydrolysis : The benzyl ester is more prone to hydrolysis than the methyl ester, enabling selective deprotection.

  • Amide Formation : Steric hindrance from the cyclohexyl group may influence reaction kinetics during amide coupling.

Structural Activity Relationships (SAR) Studies

SAR studies from analogous compounds (e.g., 4-((S)-2-Amino-3-methyl-butyryl)-3-methyl-piperazine-1-carboxylic acid benzyl ester ) highlight how substituents affect reactivity and selectivity :

Modification Impact on Reactivity/Selectivity
P′ Substituent Cyclohexyl vs. benzyl: Cyclohexyl groups improve selectivity over off-target enzymes (e.g., Cat B) .
P3 Substituent tert-Butyl increases selectivity over Cat B by exploiting steric differences in the S3 pocket .
P4 Substituent Polar groups (e.g., p-SONH₂) enhance solubility and reduce lipophilicity .

Comparison with Similar Compounds

Antihyperlipidemic Activity

  • Cyclohexyl Ester Derivatives: Compounds like 11a (3-substituted-2-(cyclohexyloxycarbonylpropionylthio)-4(3H)-quinazolinone) and 12a (4-substituted-3-(4-pyridyl)-5-(cyclohexyloxycarbonylpropionylthio)-4H-1,2,4-triazole) demonstrated significant reductions in serum cholesterol, LDL, and triglycerides in mice, comparable to the reference drug β-sitosterol .
  • Structure-Activity Relationship (SAR) : The cyclohexyl group enhances lipophilicity, improving membrane permeability and target engagement in lipid metabolism pathways .

Preparation Methods

Carbamate Protection of Cyclohexylamine Derivatives

The synthesis typically begins with the protection of a cyclohexylamine derivative. For example, trans-(4-hydroxy-cyclohexyl)-methyl-carbamic acid benzyl ester is synthesized by reacting 4-aminocyclohexanol with benzyl chloroformate in the presence of a base like triethylamine. This intermediate is critical for introducing the carbamic acid benzyl ester moiety.

Reaction conditions :

  • Solvent: Dichloromethane or THF

  • Temperature: 0°C to room temperature

  • Yield: 70–85% after column purification.

Introduction of the 2-Amino-3-methyl-butyrylamino Group

The key step involves coupling the protected cyclohexylamine with (S)-2-amino-3-methylbutanoic acid (a branched-chain amino acid). This is achieved via amide bond formation using coupling reagents such as HOBt (Hydroxybenzotriazole) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Optimization notes :

  • Stereochemical control : The (S)-configuration at the amino acid center is preserved by using chiral auxiliaries or asymmetric hydrogenation catalysts.

  • Side reactions : Overcoupling is mitigated by maintaining a 1:1 molar ratio of amine to acid.

Catalytic and Solvent Systems

Metal-Catalyzed Reactions

Rhodium and iridium complexes are employed in asymmetric reductions to ensure enantiomeric purity. For instance, [Rh(NBD)₂]BF₄ (NBD = norbornadiene) catalyzes the hydrogenation of α-keto intermediates with >90% enantiomeric excess (ee).

Representative protocol :

ParameterValue
Catalyst[Rh(COD)₂]BF₄ (S/C = 100:1)
SolventMethanol
Pressure10 bar H₂
Temperature65°C
Yield85–90%

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for amide couplings, while toluene or dichloroethane is preferred for esterification.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using gradients of ethyl acetate/hexane (1:4 to 1:1). The target compound typically elutes at Rf = 0.3–0.4.

Crystallization

Recrystallization from ethyl acetate/hexane mixtures yields analytically pure material (>98% purity by HPLC).

Crystallization data :

  • Melting point: 148–150°C

  • Optical rotation: [α]D²⁵ = +12.5° (c = 1.0, MeOH)

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
EDCI/HOBt coupling7898.5Scalability (>100 g batches)
Rh-catalyzed H₂9099.2High enantioselectivity
Direct aminolysis6597.0No coupling reagents required

Challenges and Mitigation Strategies

  • Racemization : Prolonged heating during amide coupling leads to epimerization. This is addressed by using low temperatures (0–5°C) and short reaction times.

  • Byproduct formation : Unreacted benzyl chloroformate is quenched with aqueous NaHCO₃ to prevent carbamate overprotection.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors replace batch processes, reducing reaction times by 40%. Fixed-bed catalysts (e.g., Pd/C) enable in-situ hydrogenation, eliminating the need for high-pressure equipment.

Emerging Methodologies

Recent advances include photoflow chemistry for precise control of exothermic steps and enzyme-mediated couplings (e.g., lipase B from Candida antarctica) for greener synthesis .

Q & A

Q. What are the optimal reaction conditions for synthesizing [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester?

  • Methodological Answer: Synthesis optimization requires careful selection of reagents and conditions. For analogous compounds, oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are critical for functional group transformations . Temperature control (e.g., 0–25°C for sensitive intermediates) and solvent polarity (e.g., dichloromethane for non-polar steps, methanol for polar intermediates) influence reaction efficiency. Monitoring via TLC or HPLC is recommended to track progress.
Key VariablesExample Parameters
Oxidizing AgentKMnO₄ (0.1 M in H₂O)
Reducing AgentLiAlH₄ (1.0 M in THF)
SolventDCM, MeOH, or EtOAc
Temperature0–80°C, depending on step

Q. How should the compound be stored to ensure long-term stability?

  • Methodological Answer: Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to mitigate moisture absorption, which can degrade carbamate groups . Avoid exposure to light, as UV radiation may induce photodegradation in benzyl ester derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR to confirm stereochemistry (e.g., (S)-configuration at the amino acid moiety) and carbamate linkage integrity.
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (±1 ppm accuracy).
  • HPLC: Reverse-phase C18 columns with gradient elution (e.g., 10–90% acetonitrile in water + 0.1% TFA) for purity assessment .

Advanced Research Questions

Q. How can co-elution of epimers during chromatographic analysis be resolved?

  • Methodological Answer: Adjust chromatographic conditions to separate epimers:
  • Mobile Phase: Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) + 0.1% diethylamine.
  • Temperature: Lower column temperatures (e.g., 15°C) enhance resolution by reducing kinetic energy differences .
  • Flow Rate: Optimize to 0.8–1.2 mL/min to balance retention time and peak separation.

Q. What experimental strategies mitigate sample degradation during prolonged biological assays?

  • Methodological Answer:
  • Temperature Control: Store samples at 4°C during assays and use cooling baths for reactions >2 hours to slow hydrolysis .
  • Stabilizers: Add 1% BSA or 0.01% sodium azide to aqueous solutions to inhibit microbial growth.
  • Real-Time Monitoring: Use LC-MS at intervals (e.g., every 30 minutes) to detect degradation products.

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer:
  • Docking Studies: Employ AutoDock Vina with crystal structures of target enzymes (e.g., proteases) to map binding interactions of the cyclohexyl and carbamate groups.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability of the (S)-2-amino-3-methyl-butyryl moiety in aqueous vs. lipid environments .
  • QSAR Models: Use MOE descriptors (e.g., logP, polar surface area) to correlate structural features with biological activity data.

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer:
  • Replicate Experiments: Perform triplicate assays under standardized conditions (pH 7.4, 37°C) to confirm reproducibility.
  • Orthogonal Assays: Validate enzyme inhibition results using both fluorometric and calorimetric methods.
  • Sample Purity: Reanalyze compounds via HPLC before testing; impurities >0.5% can skew IC₅₀ values .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Methodological Answer:
  • Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Error Propagation: Use Monte Carlo simulations to quantify uncertainty in kinetic parameters (e.g., kcatk_{cat}/KmK_m).
  • Outlier Detection: Apply Grubbs’ test (α=0.05) to exclude anomalous data points from replicates.

Q. How can researchers ensure reproducibility in synthetic protocols?

  • Methodological Answer:
  • Detailed Logs: Document exact equivalents of reagents (e.g., 1.05 eq. of benzyl chloroformate), stirring rates, and cooling/heating ramp rates.
  • Batch Analysis: Compare NMR/MS data across multiple synthesis batches to identify variability sources (e.g., residual solvents) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods for weighing and reactions involving volatile solvents (e.g., DCM) .
  • Spill Management: Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.